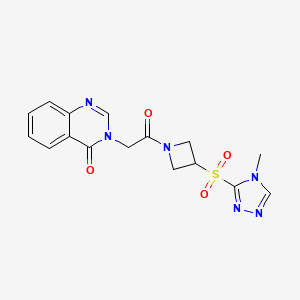

3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-20-10-18-19-16(20)27(25,26)11-6-21(7-11)14(23)8-22-9-17-13-5-3-2-4-12(13)15(22)24/h2-5,9-11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXPRYAKRWFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of the target compound involves multiple steps, typically beginning with the formation of a triazole ring. The 4-methyl-4H-1,2,4-triazole moiety is synthesized through standard methods involving the reaction of appropriate precursors under acidic or basic conditions. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Table 1: Synthesis Steps

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-methyl-1,2,4-triazole + sulfonyl chloride | Triazole sulfonamide |

| 2 | Triazole sulfonamide + azetidine derivative | Azetidinyl triazole |

| 3 | Azetidinyl triazole + quinazolinone precursor | Final quinazolinone derivative |

Antimicrobial Activity

Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The 4-methyl-4H-1,2,4-triazole moiety has been linked to activity against various bacterial strains. For instance, a study demonstrated that triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis and other vital processes .

Anticancer Properties

The quinazolinone scaffold has been widely studied for its anticancer potential. Research indicates that derivatives similar to the target compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. In vitro studies have reported that such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Effects

Compounds featuring triazole structures are also noted for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Studies

- Antimicrobial Activity Study : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole position significantly enhanced antibacterial activity, with some derivatives exhibiting MIC values as low as 0.5 µg/mL .

- Anticancer Study : In a study involving breast cancer cell lines (MCF-7), derivatives similar to the target compound showed IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxicity compared to control treatments .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is a derivative of quinazoline, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler quinazoline precursors. For example, derivatives like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate have been used as precursors for synthesizing various quinazoline derivatives through reactions involving hydrazine hydrate and thiosemicarbazide . The structural complexity of this compound arises from the incorporation of a triazole ring and an azetidine moiety, which are critical for enhancing its biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds containing triazole rings can inhibit the growth of various bacteria and fungi . The specific compound has potential as an antibacterial agent, particularly against resistant strains.

- Anticancer Properties : Quinazoline derivatives have been investigated for their anticancer effects. Research indicates that compounds related to quinazoline can inhibit tumor growth and metastasis in various cancer models . The incorporation of the triazole and azetidine groups may enhance these effects, suggesting a multifaceted mechanism of action.

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against E. coli and Staphylococcus aureus. The results indicated that the triazole-containing compounds exhibited significant inhibitory effects compared to standard antibiotics . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxicity of quinazoline derivatives against human cancer cell lines. The study found that certain derivatives demonstrated potent cytotoxic effects, leading to apoptosis in cancer cells . The presence of the triazole moiety was linked to enhanced interaction with cellular targets involved in cancer progression.

Potential Therapeutic Applications

The unique structure of 3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one positions it as a promising candidate for several therapeutic areas:

| Application Area | Potential Benefits |

|---|---|

| Antimicrobial Agents | Effective against resistant bacterial strains |

| Cancer Treatment | Inhibition of tumor growth and metastasis |

| Anti-inflammatory Drugs | Reduction of inflammation in chronic diseases |

Q & A

Q. What are the optimal synthetic routes for 3-(2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core (e.g., via condensation of anthranilic acid derivatives with acetic anhydride) . Subsequent steps include:

Sulfonylation : Reacting 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with azetidine under controlled pH (7–8) to form the sulfonyl-azetidine intermediate .

Coupling : Using a 2-oxoethyl linker (e.g., bromoacetophenone) to attach the sulfonyl-azetidine group to the quinazolinone core via nucleophilic substitution or amidation .

- Key Conditions : Microwave-assisted heating (50–100°C) reduces reaction time by 40–60% compared to conventional methods . Solvents like methanol or DMF are critical for solubility and yield optimization .

Table 1 : Representative Synthetic Steps

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | Anthranilic acid, acetic anhydride, 80°C, 6h | Quinazolinone core formation | Microwave-assisted heating |

| 2 | 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, azetidine, pH 7.5, RT, 12h | Sulfonyl-azetidine synthesis | pH control (±0.2) |

| 3 | Bromoacetophenone, K₂CO₃, DMF, 60°C, 24h | Linker attachment | Solvent polarity adjustment |

Q. Which analytical methods reliably confirm the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent connectivity (e.g., sulfonyl-azetidine proton signals at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ with <5 ppm mass accuracy) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and triazole orientation .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC monitors reaction progress .

Q. How do structural features (quinazolinone core, triazole-sulfonyl-azetidine) influence physicochemical properties?

- Methodological Answer :

- Quinazolinone Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) due to aromaticity .

- Sulfonyl Group : Increases solubility in polar solvents (logP reduction by ~0.5 units) and stabilizes hydrogen bonding .

- Azetidine Ring : Restricts conformational flexibility, potentially improving binding specificity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization, byproduct formation) be mitigated during synthesis?

- Methodological Answer :

- Byproduct Suppression : Use excess azetidine (1.5–2.0 equiv) to favor sulfonylation over triazole dimerization .

- Temperature Control : Maintain ≤60°C during coupling to prevent quinazolinone ring degradation .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane 3:1) detects intermediates; quenching competing pathways with selective scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How should spectral data contradictions (e.g., NMR splitting vs. X-ray results) be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts for sulfonyl-azetidine conformers .

- Cocrystallization Studies : Use chiral auxiliaries (e.g., tartaric acid) to isolate enantiomers for unambiguous X-ray analysis .

- Dynamic NMR : Variable-temperature experiments resolve signal splitting caused by rotameric equilibria .

Q. What strategies identify biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Screen against kinases (e.g., EGFR) using the quinazolinone core as an ATP-binding site mimic .

- Proteome Profiling : Use pull-down assays with biotinylated analogs to capture interacting proteins .

- SAR Studies : Modify the sulfonyl-azetidine group and test activity against cancer cell lines (e.g., MCF-7) to infer target relevance .

Q. What experimental approaches elucidate the compound’s mechanism in enzymatic assays?

- Methodological Answer :

- Kinetic Studies : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. noncompetitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfonyl-azetidine-enzyme interactions .

- Mutagenesis : Engineer enzyme variants (e.g., cysteine-to-alanine) to probe critical binding residues .

Q. How can stability and solubility under physiological conditions be systematically assessed?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72h; monitor degradation via HPLC .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to increase aqueous solubility ≥2-fold .

- LogD Measurement : Shake-flask method (octanol/buffer) quantifies partitioning behavior for bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.